4-methoxy-N-(quinoxalin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(quinoxalin-6-yl)benzamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a quinoxaline ring, with a methoxy group at the 4-position of the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with quinoxalin-6-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(quinoxalin-6-yl)benzamide.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-methoxy-N-(quinoxalin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the disruption of cellular processes, ultimately resulting in the inhibition of cell growth and proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)benzamide
- N-(quinolin-8-yl)benzamide
- 4-(2,3-diphenyl-quinoxalin-6-yl)-phenyl-diphenyl-amine
Uniqueness
4-methoxy-N-(quinoxalin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a quinoxaline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-methoxy-N-quinoxalin-6-ylbenzamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-13-5-2-11(3-6-13)16(20)19-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H,19,20) |
InChI Key |
UWZBQDJXVVDCIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.